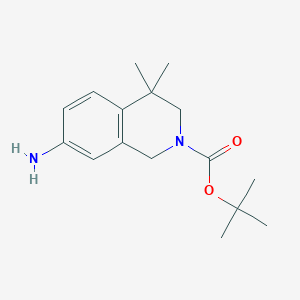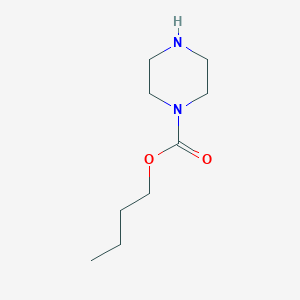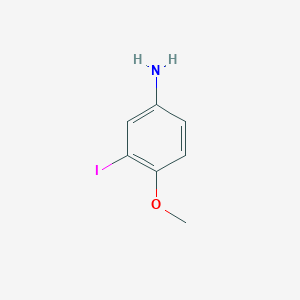
(3-Fluoro-2-nitrophenyl)hydrazine
Vue d'ensemble
Description
(3-Fluoro-2-nitrophenyl)hydrazine is an aromatic compound characterized by the presence of a fluorine atom and a nitro group on a benzene ring, along with a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-nitrophenyl)hydrazine typically involves the nitration of 3-fluoroaniline to form 3-fluoro-2-nitroaniline, followed by the reaction with hydrazine hydrate. The reaction conditions often include:
Nitration: Using concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group.
Hydrazine Reaction: Reacting 3-fluoro-2-nitroaniline with hydrazine hydrate in the presence of a catalyst such as acetic acid or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
Reduction: Formation of (3-Fluoro-2-aminophenyl)hydrazine.
Substitution: Formation of various substituted phenylhydrazines.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
(3-Fluoro-2-nitrophenyl)hydrazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Fluoro-2-nitrophenyl)hydrazine involves its ability to form covalent bonds with various biomolecules. The hydrazine group can react with carbonyl-containing compounds, forming hydrazones. This reactivity makes it useful in biochemical assays and as a potential therapeutic agent.
Molecular Targets and Pathways:
Enzymes: Can inhibit or modify enzyme activity by forming stable hydrazone derivatives.
Proteins: Can covalently modify proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
(2-Nitrophenyl)hydrazine: Similar structure but lacks the fluorine atom.
(4-Fluoro-2-nitrophenyl)hydrazine: Similar structure with the fluorine atom in a different position.
(3-Fluoro-4-nitrophenyl)hydrazine: Similar structure with the nitro group in a different position.
Uniqueness: (3-Fluoro-2-nitrophenyl)hydrazine is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interactions with other molecules. This positioning can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
(3-fluoro-2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-4-2-1-3-5(9-8)6(4)10(11)12/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKXBMWBKJEDJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)




